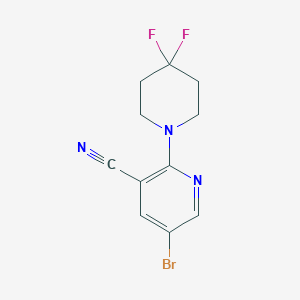![molecular formula C17H19NO4S B13716864 3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)
3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific discussions. It does not represent a specific chemical substance but serves as a placeholder for any compound under study. This article will explore the general aspects of a compound referred to as “N/A,” including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” can be achieved through various synthetic routes depending on its chemical structure. Common methods include:
Direct Combination: Reacting elemental forms of the constituent atoms under controlled conditions.
Substitution Reactions: Replacing one functional group in a molecule with another.
Condensation Reactions: Combining two or more molecules with the elimination of a small molecule such as water.
Industrial Production Methods
Industrial production of “N/A” typically involves large-scale chemical processes such as:
Catalytic Reactions: Using catalysts to accelerate the reaction rate.
Continuous Flow Reactors: Ensuring a constant supply of reactants and removal of products.
Purification Techniques: Employing distillation, crystallization, or chromatography to obtain pure “N/A”.
Análisis De Reacciones Químicas
Types of Reactions
“N/A” undergoes various chemical reactions, including:
Oxidation: Loss of electrons, often involving oxygen or other oxidizing agents.
Reduction: Gain of electrons, typically involving reducing agents like hydrogen.
Substitution: Replacement of one atom or group in a molecule with another.
Addition: Adding atoms or groups to a molecule without removing any atoms.
Common Reagents and Conditions
Common reagents used in reactions involving “N/A” include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from reactions involving “N/A” depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of “N/A”.
Aplicaciones Científicas De Investigación
“N/A” finds applications in various scientific fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of “N/A” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Propiedades
Fórmula molecular |
C17H19NO4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
3-amino-4-[2-(4-methylsulfonylphenyl)phenyl]butanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-23(21,22)15-8-6-12(7-9-15)16-5-3-2-4-13(16)10-14(18)11-17(19)20/h2-9,14H,10-11,18H2,1H3,(H,19,20) |
Clave InChI |
YNFVBQUDUXUBEW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2CC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


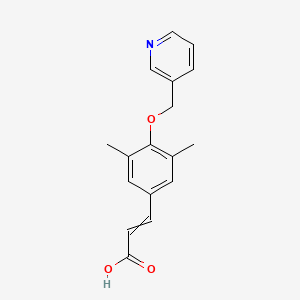
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
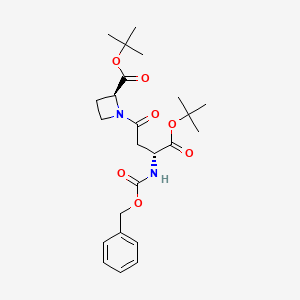
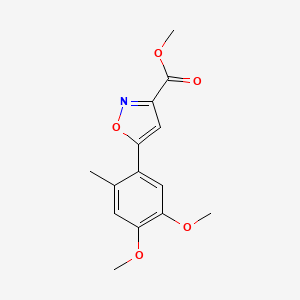
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)
![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
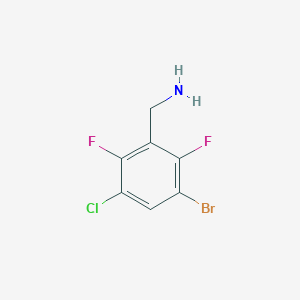

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
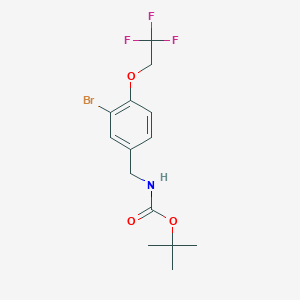

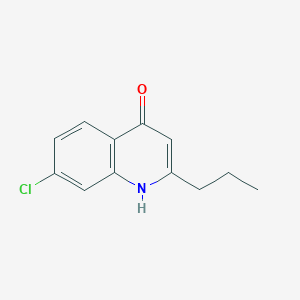
![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)
